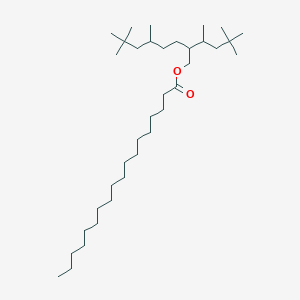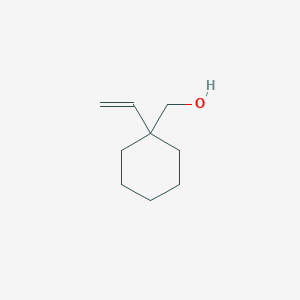
Cyclohexanemethanol, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a naturally occurring compound found in various essential oils and has a range of applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 1-ethenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of phenol, which produces cyclohexanol. This intermediate can then undergo further reactions to introduce the ethenyl group .
Industrial Production Methods
Industrial production of cyclohexanemethanol, 1-ethenyl-, typically involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process yields a mixture of cyclohexanol and cyclohexanone, which can be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or carboxylic acid.
Reduction: Reduces the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclohexanone or cyclohexanoic acid.
Reduction: Cyclohexanemethanol, 1-ethyl-.
Substitution: Cyclohexylmethyl chloride or bromide.
Applications De Recherche Scientifique
Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Cyclohexanemethanol, 1-ethenyl-, can be compared with other similar compounds, such as:
Cyclohexanol: Similar structure but lacks the ethenyl group, leading to different chemical properties and applications.
Cyclohexanemethanol: Similar structure but without the ethenyl group, resulting in different reactivity and uses.
Elemol: Another sesquiterpenoid with similar applications but different structural features.
Cyclohexanemethanol, 1-ethenyl-, stands out due to its unique combination of the cyclohexane ring and the ethenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
125138-00-3 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(1-ethenylcyclohexyl)methanol |
InChI |
InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2 |
Clé InChI |
HITXJOWEZMDKGJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


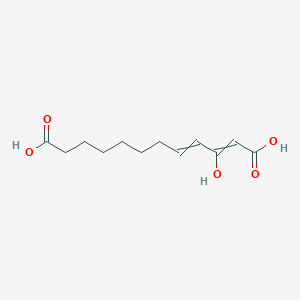
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
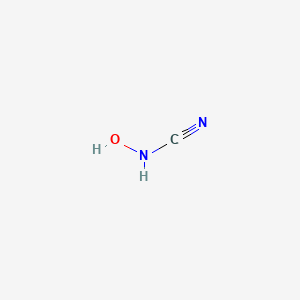
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
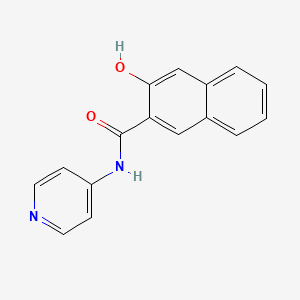
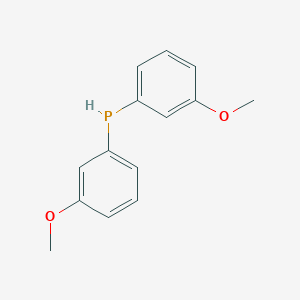
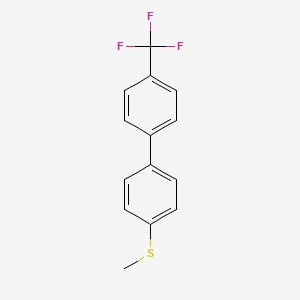
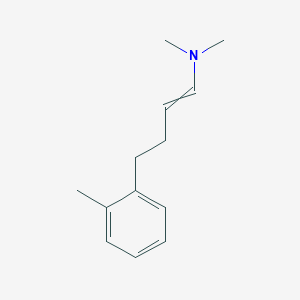
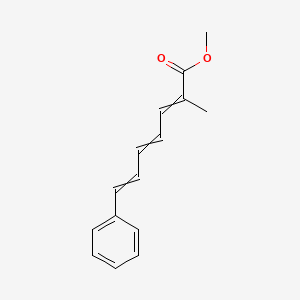
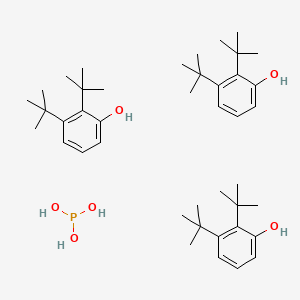
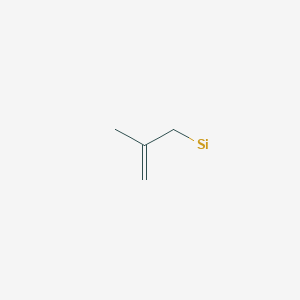
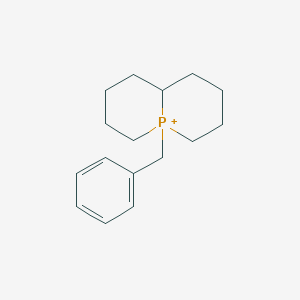
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
